2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrans. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the 2,2-dimethyl and N-(2-methylphenyl) groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydropyran ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-ol: Another tetrahydropyran derivative with different functional groups.
Tetrahydro-2,2-dimethyl-4H-pyran-4-one: A structurally similar compound with a ketone group.
Uniqueness
2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
500160-57-6 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methylphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-11-6-4-5-7-13(11)16-14(17)12-8-9-18-15(2,3)10-12/h4-7,12H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
DADAITQZLJCNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCOC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.